1,1-Dibromo-2,2-dichloroethene
CAS No.: 116604-05-8
Cat. No.: VC17077650
Molecular Formula: C2Br2Cl2
Molecular Weight: 254.73 g/mol
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Specification
| CAS No. | 116604-05-8 |
|---|---|
| Molecular Formula | C2Br2Cl2 |
| Molecular Weight | 254.73 g/mol |
| IUPAC Name | 1,1-dibromo-2,2-dichloroethene |
| Standard InChI | InChI=1S/C2Br2Cl2/c3-1(4)2(5)6 |
| Standard InChI Key | KMIZRKBFFQIMJX-UHFFFAOYSA-N |
| Canonical SMILES | C(=C(Br)Br)(Cl)Cl |
Introduction
Nomenclature and Structural Identity
The compound is systematically named 1,1-dibromo-2,2-dichloroethane under IUPAC guidelines, reflecting the positions of its halogen substituents on the ethane backbone . While colloquially referred to as "1,1-dibromo-2,2-dichloroethene" in some contexts, this terminology is chemically inaccurate, as the molecule lacks the double bond implied by the "-ethene" suffix. The correct SMILES notation (ClC(Cl)C(Br)Br) and InChI key (CPXZPNOXVRUBHI-UHFFFAOYSA-N) unambiguously define its connectivity, confirming a saturated ethane structure with single bonds between all atoms.
Molecular Architecture and Physicochemical Properties
The molecule’s structure consists of a central ethane framework with two bromine atoms at the first carbon and two chlorine atoms at the second carbon (Figure 1). Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂H₂Br₂Cl₂ | |
| Molecular Weight | 256.75 g/mol | |
| Bond Configuration | 5 non-hydrogen bonds (2 C-Cl, 2 C-Br, 1 C-C) | |
| Spatial Geometry | Tetrahedral arrangement at each carbon |
X-ray crystallography and computational models reveal a staggered conformation that minimizes steric hindrance between halogen atoms . The electronegativity differences between bromine (2.96) and chlorine (3.16) create localized dipole moments, influencing its solubility in polar aprotic solvents.
Reactivity and Degradation Pathways
The molecule’s reactivity is dominated by its halogen substituents, which participate in distinct reaction mechanisms:
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Nucleophilic Substitution: Bromine’s relatively poor leaving group ability (compared to iodine) necessitates strong nucleophiles (e.g., hydroxide ions) for substitution reactions. For example, treatment with NaOH could theoretically induce dehydrohalogenation, though experimental evidence remains speculative .
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Reductive Dehalogenation: Catalytic hydrogenation or treatment with zinc in acidic media may sequentially remove halogen atoms, yielding less-substituted ethane derivatives.
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Environmental Degradation: In aquatic systems, photolytic cleavage of C-Br bonds (bond energy ~276 kJ/mol) predominates over C-Cl cleavage (bond energy ~397 kJ/mol), leading to brominated degradation products .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes apparent when contrasted with related halogenated ethanes (Table 2):
| Compound | Formula | Key Distinctions |
|---|---|---|
| 1,1-Dichloroethane | C₂H₄Cl₂ | Lower molecular weight (98.96 g/mol); less reactive due to absence of bromine |
| 1,2-Dibromo-1,2-dichloroethane | C₂H₂Br₂Cl₂ | Different substitution pattern alters dipole moments and reactivity |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | Longer carbon chain enables diverse conformational isomers |
The simultaneous presence of bromine and chlorine in 1,1-dibromo-2,2-dichloroethane creates a distinct electronic environment that modulates its chemical behavior compared to mono-halogenated or symmetrically substituted analogs.
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